Spiratisanin C is predominantly sourced from the Gloriosa superba plant, which is native to tropical regions of Africa and Asia. The classification of Spiratisanin C falls under the broader category of terpenoids, which are known for their diverse biological activities. Its chemical structure can be represented by the molecular formula and it has a unique arrangement that contributes to its biological effects .
The synthesis of Spiratisanin C can be approached through several methods, primarily focusing on extracting it from Gloriosa superba. The extraction process typically involves solvent extraction techniques where the plant material is treated with organic solvents to isolate the desired compounds.
The molecular structure of Spiratisanin C features a complex arrangement typical of triterpenoids, characterized by multiple rings and functional groups that contribute to its biological activity. The specific stereochemistry and functional groups play crucial roles in its interaction with biological targets.
Spiratisanin C can participate in various chemical reactions typical for triterpenoids, including oxidation, reduction, and esterification reactions. These reactions are essential for modifying its structure to enhance its pharmacological properties.
The mechanism of action of Spiratisanin C involves its interaction with cellular pathways that regulate cell growth and apoptosis. It is believed to exert cytotoxic effects primarily through the induction of apoptosis in cancer cells.
Relevant analyses indicate that these properties contribute significantly to its bioactivity and potential therapeutic applications .
Spiratisanin C has several scientific applications, particularly in pharmacology:
Spiratisanin C originates from Spiraea japonica, a plant whose diterpenoid biosynthesis is governed by specialized gene clusters. Phylogenetic studies reveal that S. japonica's terpenoid backbone biosynthesis genes cluster closely with those from the Rosaceae family, particularly species producing labdane-related diterpenoids. Key genes include:
Table 1: Key Gene Clusters in Spiratisanin C Biosynthesis
Gene Symbol | Enzyme Class | Putative Function | Homologous Genes |
---|---|---|---|
SjDTC2 | Class II Diterpene Cyclase | Copalyl diphosphate synthesis | SmCPS1 (72% identity) |
SjDTS1 | Class I Diterpene Synthase | Atisane skeleton formation | EaATS (68% identity) |
SjCYP726A1 | Cytochrome P450 | C18 oxidation | CYP76AH1 (58% identity) |
SjBAHD3 | Acyltransferase | Phenylacryloyl transfer | VpVANAT (63% identity) |
The atisane core of Spiratisanin C is assembled via a two-step cyclization cascade:
Spiratisanin C's C16 phenylacryloyl moiety is incorporated via BAHD acyltransferases:
Table 2: Enzymatic Reactions in Spiratisanin C Modification
Reaction Step | Enzyme | Cofactors | Kinetic Parameters |
---|---|---|---|
Atisane core formation | SjDTS1 | Mg²⁺, K⁺ | kcat = 0.42 s⁻¹, Km = 18 μM |
C18 hydroxylation | SjCYP726A1 | NADPH, O₂ | kcat = 1.1 min⁻¹, Km = 5 μM |
Phenylacryloyl transfer | SjBAHD3 | p-Coumaroyl-CoA | kcat = 0.83 s⁻¹, Km = 8.2 μM |
RNA-seq analysis of S. japonica under biotic stress reveals coordinated upregulation of Spiratisanin C pathway genes:
Chemically Related Compounds Mentioned:
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